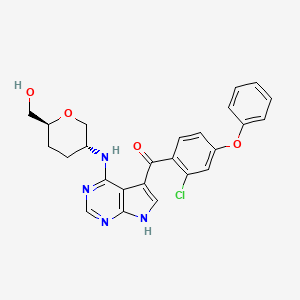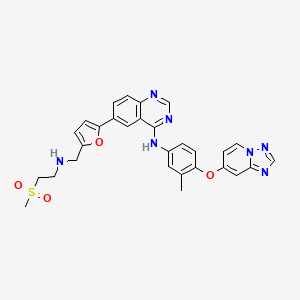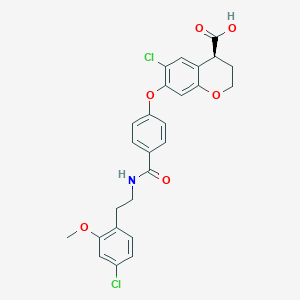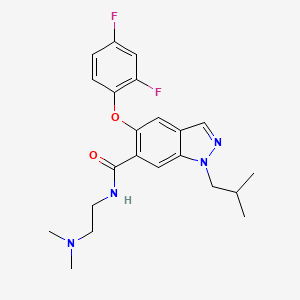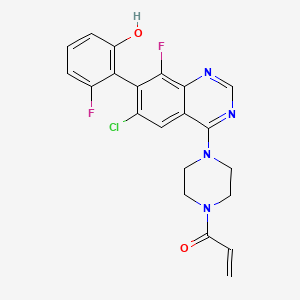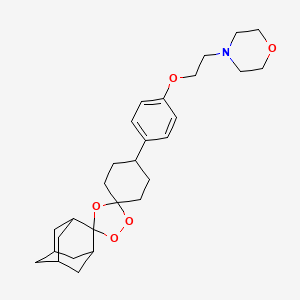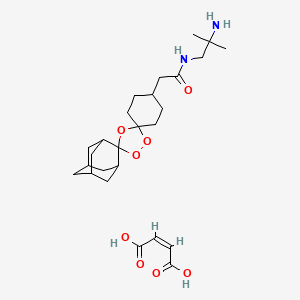![molecular formula C19H24ClN7O2 B605658 1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride CAS No. 896466-61-8](/img/structure/B605658.png)
1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride is a small molecule inhibitor developed by Astex Therapeutics. It is primarily known for its potent inhibition of Aurora kinases A and B, which play crucial roles in cell division. This compound has been investigated for its potential use in treating various cancers, including leukemia and solid tumors .
Méthodes De Préparation
The synthesis of 1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the formation of a benzimidazole core, followed by the addition of a pyrazole ring and a morpholine moiety. The final product is obtained through purification and crystallization processes . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of specific solvents, catalysts, and temperature controls .
Analyse Des Réactions Chimiques
1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace specific atoms or groups on the molecule.
Applications De Recherche Scientifique
1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Cancer Research: This compound has shown promising results in inhibiting the growth of various cancer cell lines, including colorectal cancer and chronic myeloid leukemia
Cell Cycle Studies: By inhibiting Aurora kinases, this compound helps researchers understand the mechanisms of cell division and mitotic checkpoint control.
Drug Development: The compound’s ability to target multiple kinases makes it a valuable tool for developing new therapeutic strategies for cancer treatment.
Mécanisme D'action
1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride exerts its effects by inhibiting the activity of Aurora kinases A and B, which are essential for proper cell division. By blocking these kinases, the compound disrupts the mitotic checkpoint, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been shown to target other kinases, such as Janus kinase (JAK) and Abelson murine leukemia viral oncogene homolog 1 (ABL), further contributing to its anti-cancer properties .
Comparaison Avec Des Composés Similaires
1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride is unique in its ability to inhibit multiple kinases, making it a versatile tool for cancer research. Similar compounds include:
VX-680: Another Aurora kinase inhibitor with similar anti-cancer properties.
MLN8237: A selective Aurora A kinase inhibitor used in cancer research.
PHA-739358: A multi-targeted kinase inhibitor with activity against Aurora kinases and other targets.
These compounds share some similarities with this compound but differ in their selectivity and potency, making this compound a unique and valuable compound for scientific research.
Propriétés
Numéro CAS |
896466-61-8 |
|---|---|
Formule moléculaire |
C19H24ClN7O2 |
Poids moléculaire |
417.89 |
Nom IUPAC |
1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride |
InChI |
InChI=1S/C19H23N7O2.ClH/c27-19(21-13-2-3-13)24-16-10-20-25-17(16)18-22-14-4-1-12(9-15(14)23-18)11-26-5-7-28-8-6-26;/h1,4,9-10,13H,2-3,5-8,11H2,(H,20,25)(H,22,23)(H2,21,24,27);1H |
Clé InChI |
NHFNYIVVGIXBPD-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AT-9283; AT9283; AT 9283; AT-9283 HCl; AT-9283 hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B605577.png)
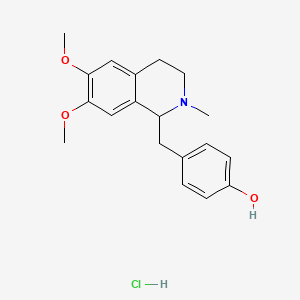
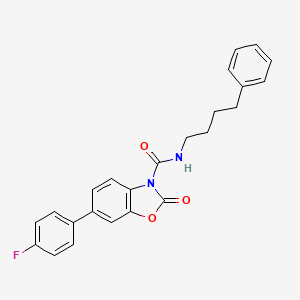
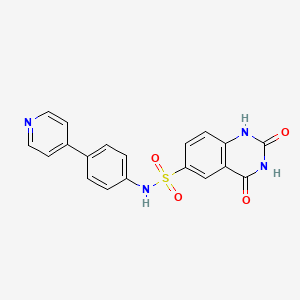
![3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B605584.png)
